2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide is a complex organic compound characterized by the presence of nitro groups, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide typically involves multiple steps. One common approach starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a sulfonation reaction to attach the benzenesulfonamide moiety. The final step involves the coupling of the nitroaniline derivative with an appropriate ethylating agent under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) in ethanol as a nucleophile.
Major Products
Oxidation: Formation of nitroso derivatives or further oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro groups and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(trifluoromethyl)aniline
- 4-nitrobenzenesulfonamide
- 2-nitro-N-[2-(trifluoromethyl)anilino]ethylamine
Uniqueness
2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide is unique due to the combination of nitro groups, a trifluoromethyl group, and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O6S/c16-15(17,18)10-5-6-11(13(9-10)22(25)26)19-7-8-20-29(27,28)14-4-2-1-3-12(14)21(23)24/h1-6,9,19-20H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAZCYDPPQVSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.